molecular formula C9H8N2O2S B2960108 Benzothiazole, 2-ethyl-5-nitro- CAS No. 134477-11-5

Benzothiazole, 2-ethyl-5-nitro-

Cat. No. B2960108
CAS RN: 134477-11-5
M. Wt: 208.24
InChI Key: WYDMRFAQEKUVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been extensively studied for their potential in treating tuberculosis. Recent synthetic developments have led to new benzothiazole-based anti-tubercular compounds that show promising in vitro and in vivo activity. These compounds exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs. The synthesis of these derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and one-pot multicomponent reactions .

Antibacterial Agents

The antibacterial potential of benzothiazole derivatives is significant due to their ability to inhibit various bacterial enzymes. These enzymes include dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), among others. The structure-activity relationship (SAR) and mechanism of action studies of these derivatives as antibacterial agents have been a focus of research, leading to the development of novel antibiotics to combat antimicrobial resistance .

Medicinal Chemistry

In medicinal chemistry, benzothiazole derivatives are valued for their wide range of biological activities. They have been incorporated into the design of drugs with diverse therapeutic effects. For instance, some drugs containing the benzothiazole group include riluzole and pramipexole, which are used for treating neurodegenerative diseases .

Anti-Inflammatory and Antiulcer Activities

Benzothiazole derivatives have also shown potent anti-inflammatory and antiulcer activities. These properties make them suitable candidates for the development of new therapeutic agents in the treatment of inflammatory diseases and gastric ulcers .

Antitumor Properties

The antitumor activity of benzothiazole derivatives is another area of interest. These compounds have been investigated for their potential to inhibit tumor growth and could be used in the development of new anticancer drugs .

Agricultural Applications

In agriculture, benzothiazole derivatives have been used as antifeedants and acaricides. They exhibit activity against pests such as Spodoptera litura and Tetranychus urticae, which are harmful to crops. The development of such compounds can lead to more effective pest control strategies .

Future Directions

Benzothiazole derivatives have shown promise in various fields, particularly in the pharmaceutical sector . They have been used in the synthesis of new anti-tubercular compounds and as potential anticancer and anti-inflammatory agents . This suggests that “Benzothiazole, 2-ethyl-5-nitro-” and similar compounds could have potential future applications in these areas.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them effective targets for antibacterial agents.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes’ activities . This interaction disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth.

Biochemical Pathways

Benzothiazole derivatives affect various biochemical pathways due to their wide range of enzyme targets . For instance, inhibition of DNA gyrase disrupts DNA replication, while inhibition of dihydroorotase disrupts pyrimidine biosynthesis. The disruption of these pathways leads to downstream effects that inhibit bacterial growth and survival.

Result of Action

The result of the action of 2-ethyl-5-nitro-1,3-benzothiazole is the inhibition of bacterial growth and survival. By inhibiting key enzymes, the compound disrupts essential biochemical pathways, leading to the death of the bacteria or inhibition of their growth .

Action Environment

The action, efficacy, and stability of 2-ethyl-5-nitro-1,3-benzothiazole can be influenced by various environmental factors. For instance, pH can affect the compound’s solubility and stability, while temperature can influence its rate of reaction. Additionally, the presence of other compounds or substances can impact the compound’s efficacy through interactions or competition for the same targets .

properties

IUPAC Name

2-ethyl-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDMRFAQEKUVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole, 2-ethyl-5-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.